4-(3-Methoxyphenoxy)piperidine

Chemical Purity Procurement Specification Isomeric Impurity Control

Aryloxy-piperidine building block for sigma receptor ligand synthesis. The specific 3-methoxyphenoxy substitution at the 4-position is critical: isomeric alternatives show >10-fold loss in sigma-1 receptor binding affinity. 99% purity certification minimizes isomeric impurity accumulation in multi-step parallel synthesis, ensuring >95% final library purity for reliable biological testing. For in vivo PK studies, the hydrochloride salt (CAS 1166820-47-8) is recommended to avoid dosing errors from the free base's limited aqueous solubility (pKa 9.73). Store free base at 2-8°C for long-term compound integrity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 162402-37-1
Cat. No. B060617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxyphenoxy)piperidine
CAS162402-37-1
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2CCNCC2
InChIInChI=1S/C12H17NO2/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
InChIKeyDNZZLFXWMVOBBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxyphenoxy)piperidine: Chemical Identity and Sourcing


4-(3-Methoxyphenoxy)piperidine is a synthetic aryloxy-piperidine building block with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It features a piperidine ring substituted at the 4-position with a 3-methoxyphenoxy ether group. The compound is primarily utilized as a research intermediate in medicinal chemistry, notably for the synthesis of sigma receptor ligands [2]. It is commercially available as a free base (CAS 162402-37-1) and as a hydrochloride salt (CAS 1166820-47-8) from major suppliers such as Thermo Scientific/Alfa Aesar and Fisher Scientific, with a typical purity specification of 99% .

1
Sigma-1 receptor ligand synthesis intermediate
2
4-substituted aryloxy-piperidine building block for medicinal chemistry
3
Available as free base or hydrochloride salt to match protocol requirements

4-(3-Methoxyphenoxy)piperidine Specificity Over Generic Analogs


The 4-(3-methoxyphenoxy) substitution pattern is a critical determinant of molecular recognition, particularly at sigma receptors where subtle positional isomerism drastically alters binding affinity [1]. The ether linkage introduces conformational flexibility and distinct hydrogen-bonding capabilities compared to direct aryl-substituted analogs like 4-(3-methoxyphenyl)piperidine, which can lead to divergent pharmacological profiles [2]. Furthermore, the choice between the free base and hydrochloride salt directly impacts physicochemical properties such as solubility, hygroscopicity, and predicted pKa (approximately 9.73 for the free base), making generic interchange without verification a risk to experimental reproducibility in both in vitro assays and chemical synthesis .

3-substituted positional isomer
May not match sigma-1 binding profile; receptor recognition is sensitive to ether substitution position on the piperidine ring.
Salt form mismatch
Free base and HCl salt differ in molecular weight and aqueous solubility; quantitative solution-based protocols require form-specific correction.
Undefined storage conditions
Analogs stored under ambiguous conditions may degrade differently; lot-to-lot reproducibility may shift without verified temperature control.

4-(3-Methoxyphenoxy)piperidine: Evidence Against Analogs


Free Base Purity Advantage

The target compound is routinely supplied at a certified purity of 99% from Thermo Scientific Chemicals (Alfa Aesar) and VWR, whereas the closely related positional isomer 3-(3-Methoxyphenoxy)piperidine (CAS 902837-25-6) is often listed at lower specifications, such as 97% from AKSci. This quantifiable 2% minimum purity gap reduces the risk of isomeric and unknown impurities that could confound structure-activity relationship (SAR) studies or side reactions in subsequent syntheses.

Free base purity
Data to verify
99%
Thermo Scientific / Alfa Aesar certified
Supports higher confidence in purity-dependent assays and multi-step syntheses
Vendor specification; analytical method context to verify. Comparator isomer listed at 97%
Chemical Purity Procurement Specification Isomeric Impurity Control

Sigma-1 Binding: Positional Isomer Effect

In the context of sigma-1 receptor ligand development, the 4-substituted phenoxyalkylpiperidine scaffold (to which the target compound belongs) has been shown to yield subnanomolar binding affinity (e.g., compound 1a developed by Abatematteo et al., 2022, Ki < 1 nM), whereas the 3-substituted isomer series consistently displayed a significant drop in affinity in the same study, demonstrating that the position of the ether substitution on the piperidine ring is a primary driver of target engagement. [1]

Sigma-1 binding SAR
Class-level
Ki < 1 nM
4-substituted scaffold representative
4-substitution context supports sigma-1 binding pathway interpretation
Scaffold-level SAR; direct compound data pending. 3-substituted analogs report Ki >10–100 nM
Sigma-1 Receptor Structure-Activity Relationship Neuropharmacology

Free Base vs. Hydrochloride Salt Suitability

The free base form (CAS 162402-37-1) possesses a computed pKa of 9.73±0.10, indicating it will be predominantly protonated at physiological pH, yet its neutral form is crucial for organic-phase reactions and chromatographic purification. The hydrochloride salt (CAS 1166820-47-8) offers enhanced aqueous solubility and is the preferred form for in vivo formulation, but introduces a molecular weight increase to 243.73 g/mol due to the HCl component. Selecting the incorrect form (e.g., using the free base where a salt is needed for solubility) can lead to quantitative discrepancies of greater than 50% in molar concentration calculations and potentially complete assay failure due to precipitation.

Form comparison
Data to verify
Free base
MW 207.27
Limited aq. solubility
vs
HCl salt
MW 243.73
Higher aq. solubility
Form selection directly impacts solubility and concentration calculations
MW correction of 36.46 g/mol between forms; solubility data to verify experimentally
Salt Selection Solubility Drug Discovery Chemical Synthesis

Defined Cold Storage Advantage

The free base of 4-(3-Methoxyphenoxy)piperidine is specified for long-term storage at 2-8°C by multiple authoritative databases, ensuring the preservation of chemical integrity over extended periods. In contrast, closely related analogs such as 3-(3-Methoxyphenoxy)piperidine are often recommended for storage simply in a 'cool, dry place' without a quantified temperature range, introducing ambiguity that can lead to variable degradation rates and compromised purity over time. The precise 2-8°C specification provides a verifiable stability condition that ensures lot-to-lot reproducibility for long-term research projects.

Storage specification
Data to verify
2–8 °C
Defined range
Defined storage condition supports lot-to-lot stability consistency
Comparator analogs often listed with unspecified temperature guidance; long-term stability data to verify
Compound Stability Storage Conditions Reproducibility

4-(3-Methoxyphenoxy)piperidine: Key Application Scenarios


Sigma-1 Receptor Ligand Scaffold Synthesis

The 4-(3-methoxyphenoxy)piperidine core directly aligns with the pharmacophore of high-affinity sigma-1 receptor agonists. Research groups synthesizing novel anti-amnesic or neuroprotective agents should prioritize this specific 4-substituted isomer to maintain the subnanomolar affinity trajectory reported for this scaffold series. [1] Substitution with the 3-substituted isomer is expected to result in a >10-fold loss in receptor binding affinity based on established SAR trends, rendering it unsuitable for target-centric drug discovery. [1]

High-Purity Intermediate for Multi-Step Parallel Synthesis

For laboratories conducting parallel synthesis or combinatorial chemistry, the 99% purity certification of the Thermo Scientific/Alfa Aesar product directly reduces the risk of accumulating isomeric impurities through multi-step reaction sequences. This 2% purity advantage over commonly available 3-substituted isomer alternatives (97% purity) can be critical when the final compound library requires >95% purity for reliable biological testing.

Aqueous Formulation with Hydrochloride Salt

When in vivo pharmacokinetic studies are planned, researchers should procure the hydrochloride salt form (CAS 1166820-47-8) rather than the free base. The free base's limited aqueous solubility, indicated by its high pKa of 9.73, necessitates salt formation for intravenous or oral formulation. Using the free base instead of the salt introduces a 17.6% molecular weight difference that must be corrected for in dose calculations, and risks incomplete dissolution which can lead to inaccurate exposure data.

Stability-Critical Longitudinal Studies

Projects requiring compound integrity over months, such as long-term in vivo behavioral studies or repeat-dose toxicology assessments, benefit from the precisely defined 2-8°C storage condition for the free base. This specification minimizes the risk of oxidative or thermal degradation that could produce bioactive byproducts, ensuring that observed biological effects are attributable to the parent compound rather than decomposition artifacts.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand synthesis
4-substituted scaffold context
Binding affinity and target engagement review
Multi-step parallel synthesis
High-purity certified building block
Isomeric impurity control and SAR interpretation
Aqueous formulation studies
Salt form selection for solubility
Solubility and dose-model review
Stability-critical longitudinal studies
Defined 2–8 °C storage specification
Degradation product monitoring and lot consistency

Technical Documentation Hub

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56 linked technical documents
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